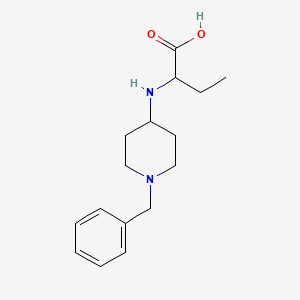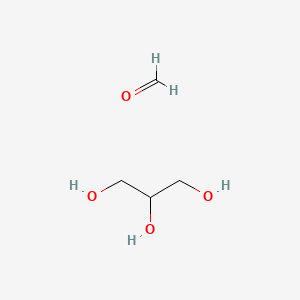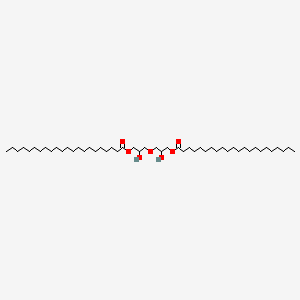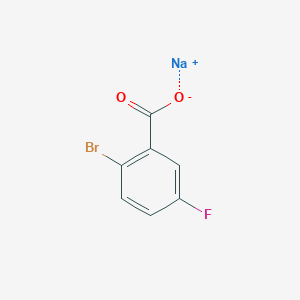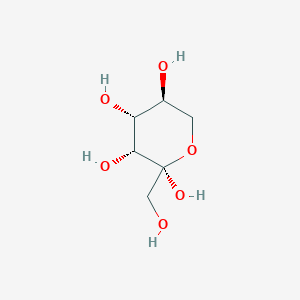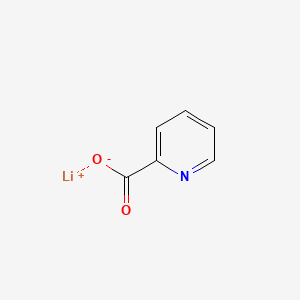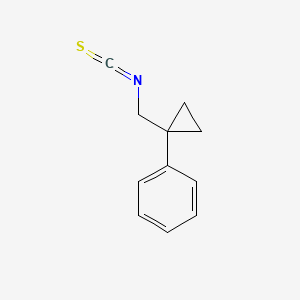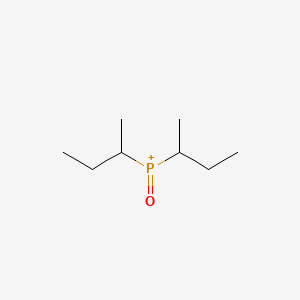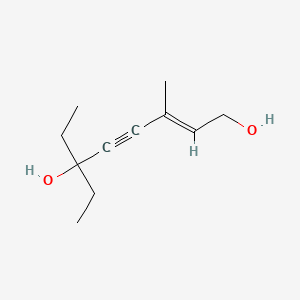
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol is an organic compound with the molecular formula C11H18O2 It is characterized by the presence of both an alkyne and an alkene functional group, along with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol involves the alkylation of 2-hexene with iodoethane in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the alkyne and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar alkylation and functional group introduction techniques. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions involving hydroxyl groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Aplicaciones Científicas De Investigación
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of fragrances and flavoring agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
6-Ethyl-3-methyloct-6-en-1-ol: Similar structure but lacks the alkyne group.
6-Ethyl-3-methyloct-2-en-4-yne-1-ol: Similar structure but has only one hydroxyl group.
Uniqueness
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol is unique due to the presence of both alkyne and alkene functional groups along with two hydroxyl groups.
Propiedades
Número CAS |
84282-46-2 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
(E)-6-ethyl-3-methyloct-2-en-4-yne-1,6-diol |
InChI |
InChI=1S/C11H18O2/c1-4-11(13,5-2)8-6-10(3)7-9-12/h7,12-13H,4-5,9H2,1-3H3/b10-7+ |
Clave InChI |
OVHYGGOAWKXJLR-JXMROGBWSA-N |
SMILES isomérico |
CCC(CC)(C#C/C(=C/CO)/C)O |
SMILES canónico |
CCC(CC)(C#CC(=CCO)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


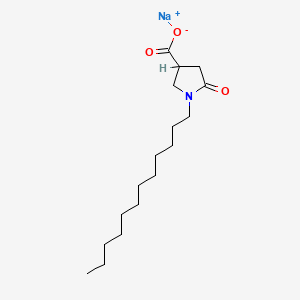
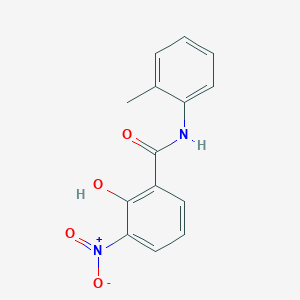
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)


